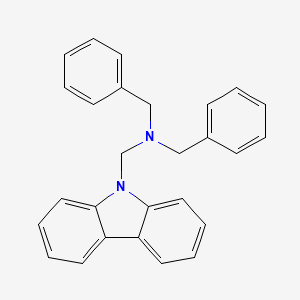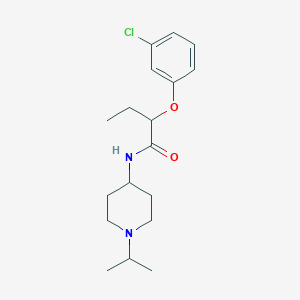![molecular formula C16H25N3O4S B5158685 N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5158685.png)
N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide is a drug that belongs to the class of sulfonamide derivatives. It is also known as E-3810 and is a potent inhibitor of the vascular endothelial growth factor receptor (VEGFR)-2 tyrosine kinase. This drug has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of cancer and other diseases.
Wirkmechanismus
N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide is a potent inhibitor of the VEGFR-2 tyrosine kinase. This receptor is critical for the growth and survival of endothelial cells, which are the cells that form the inner lining of blood vessels. By inhibiting this receptor, N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide prevents the formation of new blood vessels, which is a critical step in the growth and spread of tumors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide have been extensively studied. It has been shown to inhibit the phosphorylation of VEGFR-2 and downstream signaling pathways, which are critical for the growth and survival of endothelial cells. In addition, it has been shown to inhibit the proliferation and migration of endothelial cells, which are critical steps in the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide in lab experiments include its potency and specificity for VEGFR-2. It has been shown to be a highly effective inhibitor of this receptor, which makes it a valuable tool for studying the role of VEGFR-2 in various biological processes. However, its limitations include its potential toxicity and the need for careful dosing to avoid off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide. One potential direction is to investigate its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction is to investigate its use in other diseases, such as age-related macular degeneration and diabetic retinopathy, which are also characterized by abnormal blood vessel growth. Finally, further studies are needed to investigate the potential side effects and toxicity of this drug in humans, as well as its optimal dosing and administration regimens.
Synthesemethoden
The synthesis of N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide involves several steps. The first step is the protection of the amine group of piperazine with a Boc (tert-butoxycarbonyl) group. The second step is the reaction of the protected piperazine with 2-methoxy-5-nitrobenzenesulfonyl chloride to form the corresponding sulfonyl piperazine derivative. The third step is the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The fourth step is the deprotection of the Boc group using trifluoroacetic acid. Finally, the resulting amine is reacted with 2-methoxy-5-[(prop-2-ynyloxy)methyl]phenylboronic acid to form N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide.
Wissenschaftliche Forschungsanwendungen
N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to inhibit the formation of new blood vessels, which is a critical step in the growth and spread of tumors. These findings suggest that N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide may have potential as a cancer therapy.
Eigenschaften
IUPAC Name |
N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-4-16(20)17-14-12-13(6-7-15(14)23-3)24(21,22)19-10-8-18(5-2)9-11-19/h6-7,12H,4-5,8-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVBVHIJEBABMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-tert-butyl-3-(2-methyl-2-propen-1-yl)-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158603.png)


![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158627.png)
![1,3-dimethyl-5-(2-thienyl)-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5158640.png)
![2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5158644.png)
![ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5158645.png)
![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158649.png)
![ethyl 4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5158655.png)
![(4-bromo-2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5158658.png)
![N-[2-(4,6-dimethyl-2-pyridinyl)vinyl]-2-furamide](/img/structure/B5158660.png)


![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzoate](/img/structure/B5158696.png)